molecular formula C5H12ClNO2 B1524221 3-Amino-2,2-dimethylpropanoic acid hydrochloride CAS No. 2843-19-8

3-Amino-2,2-dimethylpropanoic acid hydrochloride

Cat. No.: B1524221
CAS No.: 2843-19-8
M. Wt: 153.61 g/mol
InChI Key: YYVSXUAJMARYHP-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanoic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It is a derivative of beta-alanine, characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which is further substituted with two methyl groups. This compound is commonly used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,2-dimethylpropanoic acid hydrochloride can be synthesized through several methods. One common approach involves the amination of 2,2-dimethylpropanoic acid or its derivatives. The reaction typically requires the use of ammonia or an amine source under controlled conditions to introduce the amino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available raw materials. The process may include steps such as esterification, hydrolysis, and subsequent amination to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Amino-2,2-dimethylpropanoic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules. It is often used as a reagent in the preparation of derivatives and analogs of amino acids and peptides .

Reagent for Chemical Reactions
The compound is employed in reactions such as amination and esterification. For instance, it can be used to synthesize esters and amides that are important in the development of pharmaceuticals and agrochemicals .

Biological Research

Amino Acid Metabolism Studies
In biological research, this compound is utilized to study amino acid metabolism and protein synthesis. Its incorporation into biological systems helps researchers understand metabolic pathways and the role of specific amino acids in cellular function .

Anticancer Research
Recent studies have highlighted its potential as an anticancer agent. For example, derivatives of this compound have shown promising activity against various cancer cell lines, including HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . This suggests that modifications of the compound could lead to the development of new anticancer drugs.

Medical Applications

Therapeutic Potential
Research indicates that this compound may possess therapeutic properties that could be harnessed for drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology .

Precursor in Pharmaceutical Synthesis
The compound is also investigated as a precursor in synthesizing various pharmaceutical agents. Its reactivity allows for the formation of more complex molecules that can be tailored for specific therapeutic effects .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used to produce specialty chemicals. Its role as an intermediate in the synthesis of various products highlights its importance in chemical manufacturing processes .

Chemical Manufacturing Processes
The production methods often involve large-scale reactions optimized for yield and purity. Techniques such as esterification and amination are common, allowing for efficient industrial application .

Data Table: Comparison of Applications

Application AreaSpecific UseExample Outcomes
Chemical SynthesisBuilding block for organic synthesisSynthesis of amino acid derivatives
Biological ResearchStudy of amino acid metabolismInsights into metabolic pathways
Medical ApplicationsPotential therapeutic agentAnticancer activity demonstrated
Industrial ApplicationsProduction of specialty chemicalsIntermediate for chemical manufacturing processes

Case Studies

Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives based on this compound demonstrated significant antiproliferative activity against colon cancer cells. The synthesized compounds exhibited IC50 values ranging from 0.69 mM to 11 mM, indicating their potential as effective anticancer agents compared to established drugs .

Case Study 2: Amino Acid Metabolism
Research examining the role of this compound in amino acid metabolism has shown its effectiveness in modulating metabolic pathways related to protein synthesis. This research provides insights into its biological significance and potential applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethylpropanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance .

Biological Activity

3-Amino-2,2-dimethylpropanoic acid hydrochloride (often referred to as ADMPA) is an amino acid derivative that has garnered attention in various fields of biological research due to its potential biological activities. This article explores the biological activity of ADMPA, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C5H12ClNO2
  • Molecular Weight : 151.61 g/mol
  • CAS Number : 2843-19-8

ADMPA is characterized by its unique structure, which includes a branched aliphatic chain and an amino group, contributing to its reactivity and interaction with biological systems.

ADMPA's biological activity is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. The specific mechanisms often depend on the context of its application, including:

  • Antimicrobial Activity : Research indicates that ADMPA exhibits inhibitory effects against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Studies have shown that ADMPA can induce apoptosis in cancer cells, particularly through pathways involving heat shock proteins (HSP90 and TRAP1). This selectivity towards cancerous cells highlights its potential in cancer therapy .
  • Neurotransmitter Modulation : The compound has been investigated for its role in modifying neurotransmitter systems, which may contribute to therapeutic strategies for neurological disorders .

Antimicrobial and Anticancer Studies

Recent studies have evaluated the efficacy of ADMPA against various pathogens and cancer cell lines. For example:

  • A study reported that derivatives of ADMPA demonstrated significant inhibitory activity against HCT116 colorectal cancer cells with IC50 values ranging from 0.69 μM to 11 μM. These results indicate a potent anticancer effect compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .
  • In antimicrobial assays, ADMPA showed promising results against specific bacterial strains, contributing to its potential as a therapeutic agent.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To assess the anticancer properties of ADMPA.
    • Methodology : Treatment of HCT116 cells with varying concentrations of ADMPA derivatives.
    • Results : Significant reduction in cell viability was observed, indicating effective anticancer properties through apoptotic mechanisms.
  • Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of ADMPA.
    • Methodology : Bacterial cultures treated with ADMPA were monitored for growth inhibition.
    • Results : Notable inhibition was recorded against Gram-positive bacteria, suggesting potential clinical applications in infection control.

Pharmaceutical Development

ADMPA serves as a valuable building block in the synthesis of novel pharmaceuticals. Its ability to enhance drug delivery systems makes it a candidate for developing compounds that can effectively cross biological membranes .

Neuropharmacology

Research into the effects of ADMPA on neurotransmitter systems suggests its potential use in treating neurological disorders by modifying amino acid pathways . This opens avenues for further exploration into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-2,2-dimethylpropanoic acid hydrochloride, and how can purity be optimized?

Synthesis typically involves esterification or direct hydrochlorination of the free base. For example, reacting 3-amino-2,2-dimethylpropanoic acid with HCl under controlled conditions (e.g., in ethanol or aqueous medium) yields the hydrochloride salt. Purity optimization requires recrystallization from polar solvents (e.g., ethanol/water mixtures) and monitoring via HPLC or titration for chloride content .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the structure (e.g., δ ~1.2 ppm for dimethyl groups, δ ~8.5 ppm for amine protons in D2O).
  • Mass spectrometry (MS) : For molecular weight verification (153.61 g/mol) and fragmentation patterns .
  • Ion chromatography : To confirm chloride content (≥95% purity) .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at room temperature (<25°C), protected from moisture. Hydrochloride salts are hygroscopic; desiccants like silica gel are recommended. Avoid prolonged exposure to light or extreme pH conditions to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from impurities or crystallinity differences. Methodological solutions include:

  • Standardized solubility assays : Conducted at fixed temperatures (e.g., 25°C) using purified batches.
  • Dynamic light scattering (DLS) : To detect aggregation states affecting solubility .

Q. How do the dimethyl and amino groups influence its reactivity in peptide coupling reactions?

The steric hindrance from dimethyl groups reduces nucleophilicity of the α-amino group, requiring activating agents (e.g., HATU or DCC) for amide bond formation. The hydrochloride salt’s solubility in aqueous buffers enables use in solid-phase peptide synthesis (SPPS) under mild acidic conditions .

Q. What in vitro models are suitable for assessing its biological activity?

Use enzyme inhibition assays (e.g., serine proteases) or cell-based viability assays (e.g., MTT on HEK293 or HeLa cells). Pre-treatment with esterase inhibitors may prevent hydrolysis of ester derivatives in biological media .

Q. How can computational modeling predict its interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID) can simulate binding to enzymes like aminotransferases. MD simulations assess stability of ligand-protein complexes under physiological conditions .

Q. What experimental approaches identify degradation pathways under acidic/basic conditions?

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
  • LC-MS analysis : Detect degradation products (e.g., deamination to 2,2-dimethylpropanoic acid) and propose mechanisms (e.g., SN1 hydrolysis of the amine group) .

Q. How can toxicity be evaluated in early-stage research?

Use in vitro cytotoxicity assays (e.g., LD50 estimation via brine shrimp lethality tests) and Ames tests for mutagenicity. Heavy metal contamination (e.g., Pb, As) should be ruled out via ICP-MS .

Q. Methodological Notes

  • Data Validation : Cross-reference synthesis protocols with spectral databases (e.g., PubChem, EPA DSSTox) to resolve structural ambiguities .
  • Contradiction Management : Replicate conflicting studies under standardized conditions to isolate variables (e.g., solvent purity, temperature gradients) .

Properties

IUPAC Name

3-amino-2,2-dimethylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSXUAJMARYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696007
Record name 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2843-19-8
Record name 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,2-dimethylpropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-2,2-dimethylpropanoic acid hydrochloride
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